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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals address

challenges related to autofluorescence in microscopy.

Frequently Asked Questions (FAQs)
Q1: What is FA-15 and does it cause autofluorescence?

A1: FA-15 is a trademarked name for pentadecanoic acid (C15:0), an odd-chain saturated fatty

acid.[1][2] It is available as a dietary supplement called Fatty15.[1][2][3] Based on available

scientific literature, FA-15 is not a fluorescent probe or dye and is not expected to be a direct

source of fluorescence in microscopy experiments. The autofluorescence you are observing

likely originates from the biological sample itself.

Q2: What is autofluorescence in microscopy?

A2: Autofluorescence is the natural emission of light by biological structures when they are

excited by light, and it is a common source of background noise in fluorescence microscopy.[4]

[5][6] This intrinsic fluorescence can interfere with the detection of specific signals from your

fluorescent labels, potentially masking important results or leading to incorrect interpretations.

[5][6]

Q3: How can I determine if what I'm seeing is autofluorescence?
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A3: The most straightforward method to identify autofluorescence is to prepare and image an

unstained control sample.[5][6][7] This control should undergo all the same processing steps as

your experimental samples, including fixation and permeabilization, but without the addition of

any fluorescent labels.[7] When you view this unstained sample using the same imaging

parameters (e.g., laser power, exposure time, filter sets) as your stained samples, any signal

you detect is attributable to autofluorescence.[5]

Q4: What are the common sources of autofluorescence in biological samples?

A4: Autofluorescence can originate from various endogenous molecules within cells and

tissues.[4][5][6][8][9] Common sources include:

Metabolic cofactors: NADH and flavins (riboflavin) are major contributors, particularly in

metabolically active cells.[6][8][9]

Structural proteins: Collagen and elastin, components of the extracellular matrix, are known

to autofluoresce, especially in connective tissues.[4][6][8][9]

Pigments and degradation products: Lipofuscin, an age-related pigment, and heme groups in

red blood cells are significant sources of broad-spectrum autofluorescence.[4][6][9][10]

Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce

autofluorescence by cross-linking proteins.[4][5][10]

Troubleshooting Guide: Mitigating Autofluorescence
Here are several strategies you can employ to reduce or eliminate unwanted autofluorescence

in your microscopy experiments.

Strategy 1: Optimizing Sample Preparation
Modifications to your sample preparation protocol can significantly reduce autofluorescence

before you even get to the microscope.
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Parameter Recommendation Rationale

Fixation

Use the lowest effective

concentration and shortest

duration of aldehyde fixatives.

[4][10] Consider non-aldehyde

fixatives like chilled methanol

or ethanol.[5][10]

Aldehyde fixatives create

chemical cross-links that can

become fluorescent.[4][10]

Perfusion

For tissue samples, perfuse

with phosphate-buffered saline

(PBS) before fixation.[4][5][10]

This removes red blood cells,

which are a major source of

autofluorescence due to their

heme content.[4][5][10]

Dehydration

Be aware that alcohol-based

dehydration can increase

autofluorescence in the red

spectrum.[11]

This effect should be

considered when selecting

fluorophores.[11]

Strategy 2: Strategic Selection of Fluorophores
Choosing the right fluorescent labels for your experiment is a critical step in avoiding the

spectral overlap with autofluorescence.
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Approach Recommendation Rationale

Spectral Profile

Select fluorophores with

narrow excitation and emission

spectra.[5] Modern dyes like

the Alexa Fluor, DyLight, or

Atto series are often brighter

and more photostable.[6]

Narrow spectra reduce the

likelihood of exciting and

detecting broad-spectrum

autofluorescence.

Wavelength

Shift to longer wavelength

fluorophores (red and far-red).

[4][8]

Autofluorescence is typically

strongest in the blue and green

regions of the spectrum.[4][8]

Brightness

Use bright fluorophores to

maximize the signal-to-noise

ratio.[5]

A stronger specific signal will

be easier to distinguish from

the background

autofluorescence.

Strategy 3: Pre-Imaging Quenching and Photobleaching
These techniques aim to reduce the autofluorescent signal in the sample before image

acquisition.

Chemical Quenching: Reagents can be used to chemically reduce the fluorescent properties

of endogenous molecules.

Photobleaching: Exposing the sample to intense light before labeling can destroy the

endogenous fluorophores that cause autofluorescence.[6][7][12]

Strategy 4: Computational Correction
If autofluorescence cannot be eliminated experimentally, it can be computationally removed

during image analysis.

Spectral Unmixing: This technique treats autofluorescence as a distinct fluorescent

component.[13][14][15][16] By acquiring images across multiple spectral channels, the

emission profile of the autofluorescence can be determined and mathematically subtracted

from the final image.[13][14][16]
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Experimental Protocols
Protocol 1: Chemical Quenching with Sodium Borohydride

This protocol is effective for reducing autofluorescence induced by aldehyde fixatives.

Fix and Wash: After fixation with formaldehyde or glutaraldehyde, wash the samples

thoroughly with PBS.

Prepare Quenching Solution: Prepare a fresh solution of 1 mg/mL sodium borohydride

(NaBH₄) in ice-cold PBS. Caution: Handle NaBH₄ with care in a well-ventilated area as it

reacts with water to produce hydrogen gas.[7]

Incubate: Immerse the samples in the NaBH₄ solution and incubate for 10-30 minutes at

room temperature.

Wash: Wash the samples extensively with PBS (3-4 times for 5 minutes each) to remove all

traces of the quenching agent.

Proceed with Staining: Continue with your standard immunofluorescence staining protocol.

Protocol 2: Photobleaching of Endogenous Autofluorescence

This method uses high-intensity light to destroy autofluorescent molecules before staining.[7]

[12]

Prepare Sample: Mount your fixed and permeabilized (but unstained) sample on a glass

slide or in an imaging dish.

Expose to Light: Place the sample on the microscope stage and expose it to a high-intensity,

broad-spectrum light source (e.g., mercury lamp or a powerful LED) for a period ranging

from several minutes to a few hours.[7][12] The optimal duration will depend on the sample

type and the intensity of the autofluorescence and should be determined empirically.

Monitor: Periodically check the level of autofluorescence to determine when it has been

sufficiently reduced.
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Proceed with Staining: Once the autofluorescence is minimized, proceed with your

fluorescent labeling protocol.

Visualizing Workflows and Concepts
Diagram 1: Troubleshooting Workflow for Autofluorescence
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Click to download full resolution via product page

Caption: A step-by-step workflow for diagnosing and mitigating autofluorescence issues in

microscopy.

Diagram 2: Logic of Spectral Unmixing

Acquired Signal Known Components

Computational Separation

Separated Signals

Mixed Emission Signal
(Acquired by Microscope)

Spectral Unmixing Algorithm

Fluorophore A Spectrum Fluorophore B Spectrum Autofluorescence Spectrum
(from unstained control)

Signal from Fluorophore A Signal from Fluorophore B Autofluorescence Signal
(Discarded)

Click to download full resolution via product page

Caption: The process of separating mixed fluorescence signals using spectral unmixing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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